molecular formula C8H13NO2 B13545347 (2S,5S)-5-Cyclopropylpyrrolidine-2-carboxylic acid

(2S,5S)-5-Cyclopropylpyrrolidine-2-carboxylic acid

Cat. No.: B13545347
M. Wt: 155.19 g/mol
InChI Key: WEMQMSRIIQQSGW-BQBZGAKWSA-N
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Description

rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid is a chiral compound that has garnered interest in various fields of scientific research. This compound is notable for its unique structural features, which include a cyclopropyl group attached to a pyrrolidine ring. The presence of two chiral centers in the molecule makes it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the pyrrolidine ring. The cyclopropyl group can be introduced through various methods, including cyclopropanation reactions using diazo compounds or other cyclopropylating agents.

Industrial Production Methods

Industrial production of rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid often employs continuous flow reactors to enhance the efficiency and yield of the synthesis. Continuous flow biocatalysis has been shown to be particularly effective in producing chiral compounds with high enantioselectivity . This method allows for better control of reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. The cyclopropyl group can enhance the compound’s stability and reactivity by providing steric hindrance and electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,5R)-5-ethyloxolane-2-carboxylic acid
  • ®-Lactic acid
  • (2R,5R)-2-t-Butyl-5-methyl-1,3-dioxolan-4-one

Uniqueness

rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid is unique due to its combination of a cyclopropyl group and a pyrrolidine ring, which imparts distinct stereochemical and electronic properties. This makes it a valuable compound for studying stereoselective reactions and for use in applications requiring high enantioselectivity .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(2S,5S)-5-cyclopropylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-8(11)7-4-3-6(9-7)5-1-2-5/h5-7,9H,1-4H2,(H,10,11)/t6-,7-/m0/s1

InChI Key

WEMQMSRIIQQSGW-BQBZGAKWSA-N

Isomeric SMILES

C1C[C@H](N[C@@H]1C2CC2)C(=O)O

Canonical SMILES

C1CC1C2CCC(N2)C(=O)O

Origin of Product

United States

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